molecular formula C11H11N5O3 B3103060 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one CAS No. 1431698-09-7

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

Cat. No.: B3103060
CAS No.: 1431698-09-7
M. Wt: 261.24
InChI Key: WXMOZAPOMIHURT-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the amino and hydroxy groups: These functional groups can be introduced via substitution reactions.

    Attachment of the pyridin-3-yl group: This step may involve coupling reactions using reagents like pyridine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Various substitution reactions can occur, especially at the amino and hydroxy positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidinone with similar functional groups.

    5-Amino-2-hydroxy-4-methylpyrimidine: Shares the amino and hydroxy functionalities.

Uniqueness

What sets 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one apart is the presence of the pyridin-3-yl group, which may confer unique biological properties and reactivity compared to other pyrimidinones.

Properties

IUPAC Name

2-amino-4-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-11-15-9(18)8(10(19)16-11)14-5-7(17)6-2-1-3-13-4-6/h1-4,14H,5H2,(H4,12,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOZAPOMIHURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CNC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141605
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431698-09-7
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one
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2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one
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2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

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